molecular formula C7H10ClF2NOS B13009007 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

Cat. No.: B13009007
M. Wt: 229.68 g/mol
InChI Key: WWRWXVAPUVOHPQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is a halogen-substituted amide derivative. This compound is known for its insecticidal and acaricidal properties, making it valuable in agricultural and pest control applications.

Preparation Methods

The synthesis of 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide involves several steps. One common method includes the reaction of 2,2-dimethylthietane with chloroacetyl chloride in the presence of a base, followed by the introduction of difluoroacetamide. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Scientific Research Applications

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: This compound is studied for its biological activity, particularly its insecticidal and acaricidal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: It is utilized in the formulation of pesticides and other agrochemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets in insects and mites. It disrupts the normal functioning of their nervous systems, leading to paralysis and death. The compound targets ion channels and enzymes critical for nerve signal transmission, resulting in effective pest control.

Comparison with Similar Compounds

2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is unique due to its specific chemical structure and the presence of both chlorine and fluorine atoms. Similar compounds include other halogen-substituted amides, such as:

  • 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2-fluoroacetamide
  • 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-dichloroacetamide
  • 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

These compounds share similar insecticidal properties but differ in their specific halogen substitutions, which can affect their potency, selectivity, and environmental impact.

Properties

Molecular Formula

C7H10ClF2NOS

Molecular Weight

229.68 g/mol

IUPAC Name

2-chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide

InChI

InChI=1S/C7H10ClF2NOS/c1-6(2)4(3-13-6)11-5(12)7(8,9)10/h4H,3H2,1-2H3,(H,11,12)

InChI Key

WWRWXVAPUVOHPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC(=O)C(F)(F)Cl)C

Origin of Product

United States

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